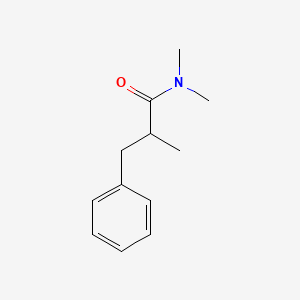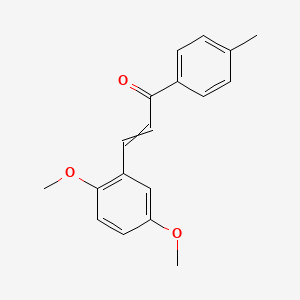
2,4-Dichloro-N-(3-nitrobenzylidene)-aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-N-(3-nitrobenzylidene)-aniline is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of a benzylidene group attached to an aniline moiety, with two chlorine atoms at the 2 and 4 positions and a nitro group at the 3 position on the benzylidene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(3-nitrobenzylidene)-aniline typically involves the condensation reaction between 2,4-dichloroaniline and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2,4-Dichloro-N-(3-nitrobenzylidene)-aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dichloro-N-(3-aminobenzylidene)-aniline.
Reduction: Formation of 2,4-dichloro-N-(3-nitrobenzyl)-aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2,4-Dichloro-N-(3-nitrobenzylidene)-aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dichloro-N-(3-nitrobenzylidene)-aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.
相似化合物的比较
2,4-Dichloro-N-(3-nitrobenzylidene)-aniline can be compared with other similar compounds, such as:
2,4-Dichloro-N-(4-nitrobenzylidene)-aniline: Similar structure but with the nitro group at the 4 position.
2,4-Dichloro-N-(3-methylbenzylidene)-aniline: Similar structure but with a methyl group instead of a nitro group.
2,4-Dichloro-N-(3-hydroxybenzylidene)-aniline: Similar structure but with a hydroxy group instead of a nitro group.
The uniqueness of this compound lies in the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity.
属性
分子式 |
C13H8Cl2N2O2 |
|---|---|
分子量 |
295.12 g/mol |
IUPAC 名称 |
N-(2,4-dichlorophenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-10-4-5-13(12(15)7-10)16-8-9-2-1-3-11(6-9)17(18)19/h1-8H |
InChI 键 |
WFNBZABIBUABTQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11957515.png)
![Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl-](/img/structure/B11957516.png)



![1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride](/img/structure/B11957539.png)



